

UNC0379 specificity compared to other methyltransferase inhibitors

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Compound of Interest

Compound Name: **UNC0379**

Cat. No.: **B611570**

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UNC0379: A Comparative Guide to a Selective SETD8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the methyltransferase inhibitor **UNC0379** with other notable inhibitors in the class. **UNC0379** is a first-in-class, substrate-competitive inhibitor of SETD8 (also known as KMT5A), the sole methyltransferase responsible for monomethylation of histone H4 lysine 20 (H4K20me1).^[1] This modification plays a crucial role in various cellular processes, including DNA damage response and cell cycle regulation. The dysregulation of SETD8 has been implicated in several cancers, making it a compelling therapeutic target.

Specificity Profile: UNC0379 in Comparison

A critical attribute of any targeted inhibitor is its specificity. **UNC0379** demonstrates high selectivity for SETD8 over a panel of other methyltransferases. The following tables summarize the inhibitory activity of **UNC0379** and other well-characterized methyltransferase inhibitors, showcasing their respective selectivity profiles.

Table 1: Inhibitory Activity of **UNC0379**

| Target | IC50 / Ki | Assay Type | Notes |
|-------------------------------------|--|--|---|
| SETD8 | ~1.2 nM (IC50) | HTRF-based assay | Highly potent inhibition of the primary target. |
| ~0.5 nM (Ki) | Kinetic analysis | Strong binding affinity. | |
| 7.3 μ M (IC50) | Radioactive methyl transfer assay | Variation in IC50 can be assay-dependent. [2] | |
| 9.0 μ M (IC50) | Microfluidic Capillary Electrophoresis (MCE) | [2] | |
| SUV39H1 | > 10 μ M (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| G9a/KMT1C | > 10 μ M (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| EZH2 | > 10 μ M (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| DOT1L | > 10 μ M (IC50) | HTRF-based assay | No significant inhibition observed.[3] |
| Other Methyltransferases (15 total) | > 50 μ M (IC50) | Radioactive biochemical assay | Demonstrates broad selectivity.[1] |

Table 2: Comparative Selectivity of Other Methyltransferase Inhibitors

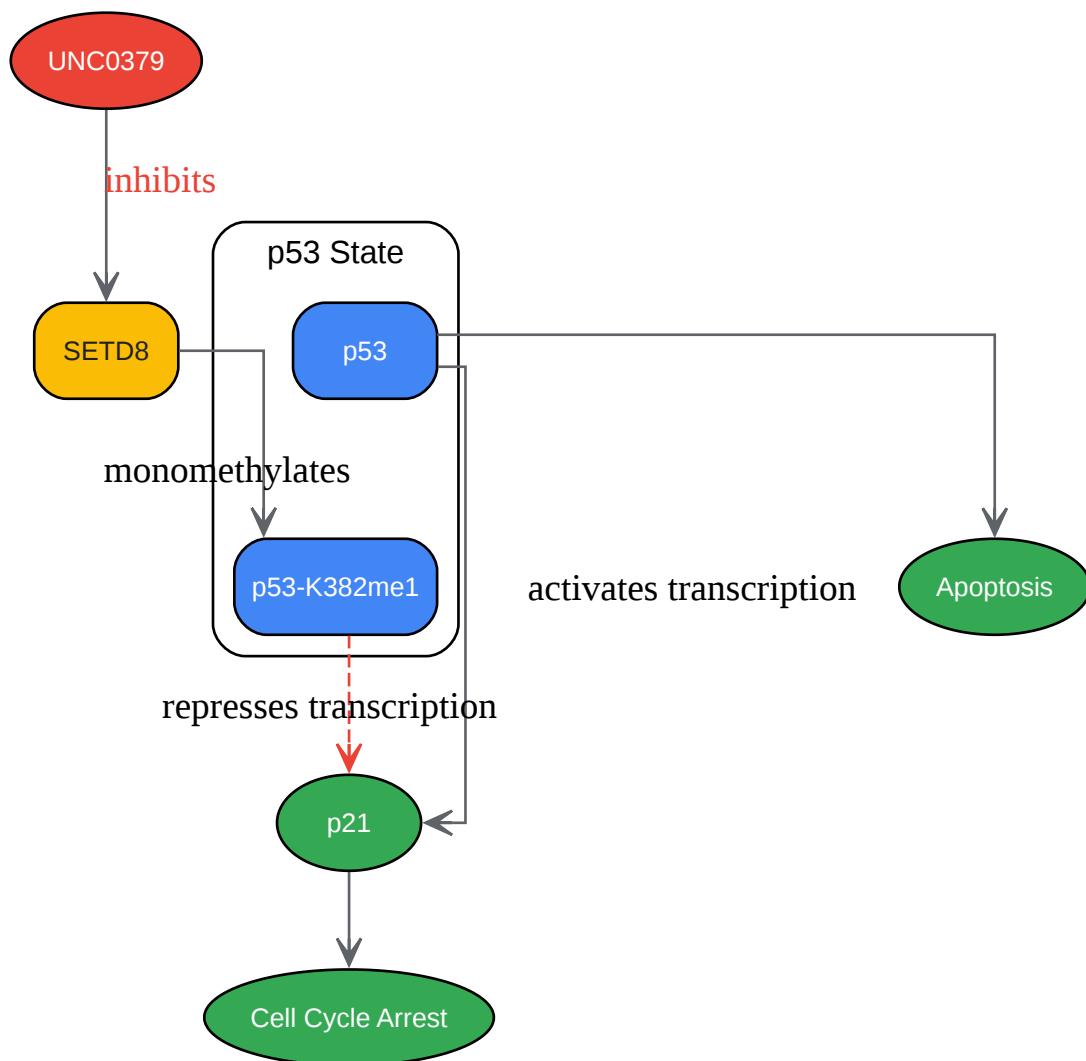
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Selectivity Notes |
|-----------|-------------------|--------------------------------------|--|
| BIX-01294 | G9a, GLP | 1.9 μ M (G9a), 0.7 μ M (GLP) | Selective inhibitor of G9a and the related GLP. [4] |
| GSK126 | EZH2 | 9.9 nM | >1000-fold selective for EZH2 over 20 other human methyltransferases. [5] [6] |
| EPZ004777 | DOT1L | 0.4 nM | Highly potent and selective for DOT1L. [7] |
| SGC0946 | DOT1L | 0.3 nM | Potent and selective DOT1L inhibitor. |

Signaling Pathways

UNC0379 exerts its effects by inhibiting SETD8, which is known to influence key cellular signaling pathways, primarily the p53 pathway. In contrast, inhibitors like EPZ004777 and SGC0946 target DOT1L, a methyltransferase implicated in a distinct pathway associated with MLL-rearranged leukemias.

SETD8 and the p53 Signaling Pathway

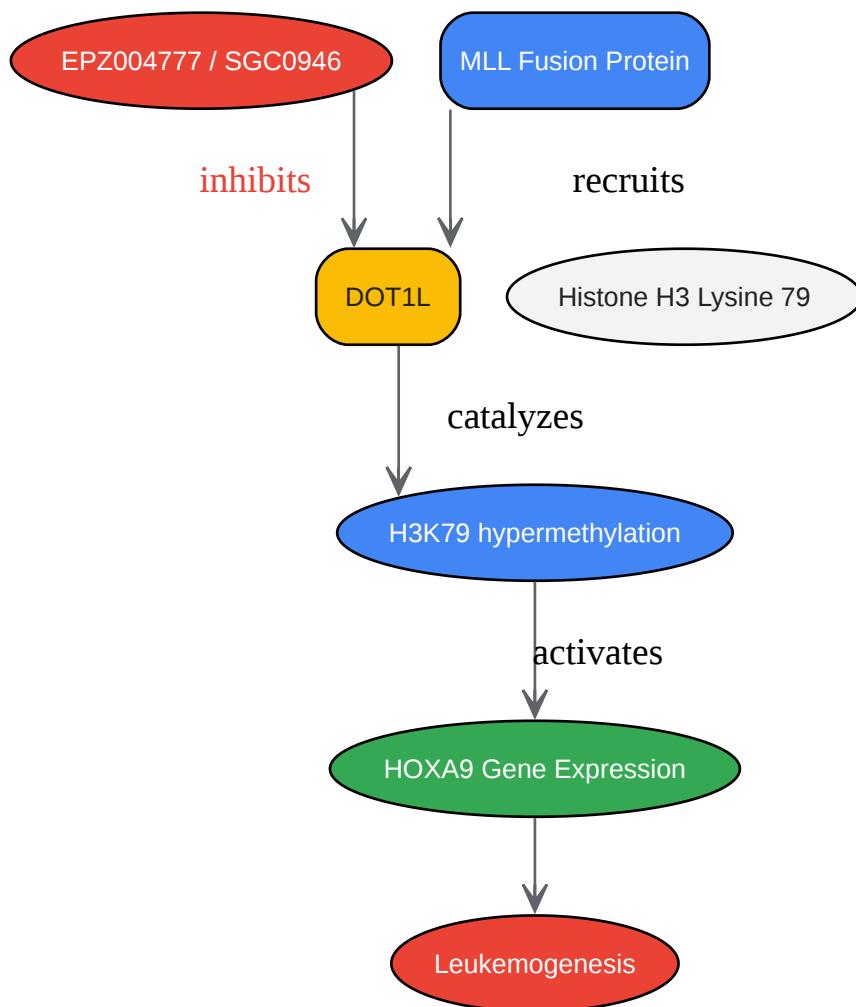
SETD8-mediated monomethylation of p53 at lysine 382 (p53K382me1) is known to repress the transcriptional activity of this critical tumor suppressor. Inhibition of SETD8 by **UNC0379** prevents this methylation, leading to the activation of the p53 pathway. This activation can result in cell cycle arrest and apoptosis in cancer cells.[\[8\]](#)[\[9\]](#)

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SETD8-p53 Signaling Pathway

DOT1L and MLL-Rearranged Leukemia

In mixed-lineage leukemia (MLL), chromosomal translocations result in fusion proteins that aberrantly recruit DOT1L.[10][11][12] This leads to hypermethylation of H3K79 at MLL target genes, such as the HOXA9 gene, driving leukemogenesis.[10][13] Inhibitors of DOT1L, such as EPZ004777 and SGC0946, block this process, leading to the downregulation of leukemogenic gene expression.[11]



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